(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate

Solid-phase peptide synthesis Orthogonal protecting group strategy Deprotection kinetics

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate (IUPAC: 9H-fluoren-9-ylmethyl N-(4-hydroxy-2-methoxybutyl)carbamate, molecular formula C20H23NO4, MW 341.4 g/mol) is a bifunctional Fmoc-protected amino alcohol building block belonging to the fluorenylmethoxycarbonyl carbamate class. The compound bears a base-labile Fmoc protecting group on a secondary amine tethered via a 4-carbon (butyl) chain to a terminal primary hydroxyl group, with a methoxy substituent at the 2-position of the butyl backbone.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
Cat. No. B13457842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC(CCO)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H23NO4/c1-24-14(10-11-22)12-21-20(23)25-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,22H,10-13H2,1H3,(H,21,23)
InChIKeyYHFCRRVZIFBUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate: Procurement-Grade Fmoc-Protected Amino Alcohol Linker for Orthogonal Synthesis


(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate (IUPAC: 9H-fluoren-9-ylmethyl N-(4-hydroxy-2-methoxybutyl)carbamate, molecular formula C20H23NO4, MW 341.4 g/mol) is a bifunctional Fmoc-protected amino alcohol building block belonging to the fluorenylmethoxycarbonyl carbamate class . The compound bears a base-labile Fmoc protecting group on a secondary amine tethered via a 4-carbon (butyl) chain to a terminal primary hydroxyl group, with a methoxy substituent at the 2-position of the butyl backbone . It is supplied as a research-grade synthetic intermediate for solid-phase peptide synthesis (SPPS), bioconjugation linker assembly, and orthogonal protection strategies where both an Fmoc-protected amine and a free hydroxyl handle are required in the same molecular entity .

Why Generic Fmoc, Boc, or Cbz Amino Alcohols Cannot Replace (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate in Orthogonal Synthesis


Generic substitution among Fmoc-carbamate amino alcohols fails because protecting group orthogonality, deprotection kinetics, structural spacer geometry, and the presence of the 2-methoxy substituent each independently govern synthetic compatibility and downstream functionalization outcomes [1]. An Fmoc-protected amino alcohol cannot be replaced by its Boc or Cbz analog without fundamentally altering the deprotection chemistry: Fmoc is cleaved by mild base (piperidine/DMF, t₁/₂ ≈ 6 seconds) while being stable to TFA, whereas Boc requires strong acid (50% TFA, 30–60 minutes) and Cbz requires catalytic hydrogenolysis — conditions incompatible with many acid-sensitive or reducible functional groups [2]. Even within the Fmoc-amino alcohol subclass, replacing the 4-hydroxy-2-methoxybutyl scaffold with shorter-chain analogs (e.g., Fmoc-ethanolamine, C₂ spacer; Fmoc-propanolamine, C₃ spacer) alters the spatial separation between the protected amine and the terminal hydroxyl, affecting conjugate geometry, steric accessibility, and linker-dependent biological activity [3]. The 2-methoxy group distinguishes this compound from its closest des-methoxy comparator Fmoc-4-hydroxybutylamine (CAS 209115-32-2, C₁₉H₂₁NO₃, MW 311.4) by contributing an additional 30 Da, an extra hydrogen-bond acceptor, and a stereogenic center — properties that modify chromatographic retention, solubility profile, and potential chiral resolution options .

Quantitative Differentiation Evidence: (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate vs. Closest Analogs and Alternatives


Fmoc Deprotection Half-Life: ~6 Seconds vs. >30 Minutes for Boc — A >300-Fold Kinetic Advantage Enabling Orthogonal Workflows

The Fmoc group on (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate undergoes base-catalyzed β-elimination with a half-life (t₁/₂) of approximately 6 seconds in 20% piperidine/DMF at room temperature, as established for Fmoc-carbamates in Greene's Protective Groups in Organic Synthesis and confirmed in kinetic studies using Fmoc-ValOH [1]. In contrast, the corresponding Boc protecting group (as in tert-butyl (4-hydroxy-2-methoxybutyl)carbamate, the direct Boc analog) requires 50% trifluoroacetic acid (TFA) in dichloromethane for 30–60 minutes to achieve quantitative deprotection [2]. The Cbz analog (benzyl (4-hydroxy-2-methoxybutyl)carbamate, CAS 2680648-93-3) requires hydrogenolysis over palladium catalysts (H₂, Pd/C), a condition incompatible with many functional groups, alkenes, and alkynes . This represents a >300-fold difference in deprotection time under standard conditions, enabling Fmoc-based orthogonal strategies where acid-labile side-chain protecting groups (e.g., tBu ethers, Boc, trityl) remain intact during repeated Fmoc removal cycles [3].

Solid-phase peptide synthesis Orthogonal protecting group strategy Deprotection kinetics

UV Chromophore at 301 nm: Real-Time Quantitative Deprotection Monitoring — A Feature Absent in Boc and Cbz Protecting Groups

The Fmoc fluorenyl chromophore of (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate enables quantitative, real-time UV monitoring of deprotection progress via absorbance of the liberated dibenzofulvene-piperidine adduct at λ = 301 nm, a capability extensively utilized in automated peptide synthesizers for inline quality control [1]. This chromophoric property is entirely absent in Boc (tert-butyl carbamate) and Cbz (benzyl carbamate) protecting groups, which lack strong UV absorption in the 280–320 nm range, rendering their deprotection invisible to standard inline UV detectors [2]. The molar absorption coefficient of the dibenzofulvene adduct at 301 nm permits quantification of Fmoc loading on resin (typically 0.1–1.0 mmol/g) with sub-micromolar sensitivity, enabling real-time determination of coupling efficiency and deprotection completion — a critical quality-by-design (QbD) parameter for GMP peptide manufacturing [3].

Fmoc deprotection monitoring UV-Vis spectroscopy Process analytical technology

2-Methoxy Substituent Differentiation: MW, H-Bond Acceptors, and Stereochemistry vs. Des-Methoxy Fmoc-4-Hydroxybutylamine

The 2-methoxy substituent on the butyl backbone differentiates (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate (C₂₀H₂₃NO₄, MW 341.4 g/mol) from its closest structural analog, Fmoc-4-hydroxybutylamine (4-(Fmoc-amino)-1-butanol, CAS 209115-32-2, C₁₉H₂₁NO₃, MW 311.37 g/mol) . The methoxy group increases molecular weight by 30.0 Da (ΔMW: +9.6%), adds one hydrogen-bond acceptor (total HBA: 4 vs. 3 for the des-methoxy analog), and introduces a stereogenic center at the 2-position, producing a racemic mixture in the absence of asymmetric synthesis . This additional polar atom modifies reversed-phase HPLC retention (predicted ΔlogP ≈ −0.3 to −0.5 relative to the des-methoxy analog based on the Hansch-Leo fragmental constant for aliphatic -OCH₃), alters solubility in polar aprotic solvents (DMF, DMSO, NMP), and provides an additional spectroscopic handle (C-O-C stretch at ~1100 cm⁻¹ in IR; distinct ¹H NMR singlet at δ ~3.3 ppm for OCH₃) for analytical characterization [1]. These structural features enable procurement differentiation when a longer, more polar spacer with tunable stereochemistry is required versus the simpler Fmoc-4-hydroxybutylamine scaffold.

Structure-property relationships Linker design Chromatographic differentiation

Orthogonal Dual-Functionality: Simultaneous Fmoc-Protected Amine and Free Terminal Hydroxyl Enable Sequential Functionalization

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate presents two orthogonally addressable functional handles within a single molecule: an Fmoc-protected secondary amine (deprotection: 20% piperidine/DMF, t₁/₂ ≈ 6 s) and a free primary hydroxyl group (available for immediate esterification, etherification, silylation, or phosphorylation) . This contrasts with Fmoc-protected amino acids, which bear a carboxylic acid rather than a hydroxyl as the second functional group, and with simple Fmoc-amines (e.g., Fmoc-NH₂, CAS 84418-43-9), which lack a second reactive handle entirely . The hydroxyl group can be loaded onto 2-chlorotrityl chloride resin (0.8–1.6 mmol/g typical loading) for C-terminal peptide alcohol synthesis via Fmoc-SPPS, or exploited for solution-phase bioconjugation (e.g., with NHS esters, isocyanates, or phosphoramidites) without affecting the Fmoc-protected amine [1]. The Fmoc/tBu orthogonal strategy further ensures that the terminal hydroxyl can be protected as a tBu ether, deprotected with TFA after Fmoc removal, enabling full synthetic flexibility [2].

Heterobifunctional linker Sequential conjugation Solid-phase peptide synthesis

Fmoc Acid Stability Enables Orthogonal Boc/tBu Deprotection: Quantitative TFA Stability vs. Boc lability

The Fmoc carbamate group on (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate remains quantitatively intact under acidic conditions (pH < 1, 100°C; neat TFA at RT for hours) that quantitatively cleave Boc carbamates and tert-butyl ethers/esters in <1 hour [1]. This orthogonal stability profile — Fmoc stable to acid, labile to base; Boc/tBu labile to acid, stable to base — underpins the entire Fmoc/tBu SPPS strategy, where repeated Fmoc deprotection with 20% piperidine/DMF leaves acid-labile side-chain protecting groups (tBu, Boc, Trt, Pbf) unaffected, and final global deprotection with TFA (typically 95% TFA, 2.5% TIS, 2.5% H₂O, 2–4 hr) simultaneously cleaves all acid-labile groups and releases the peptide from the resin [2]. In contrast, the Boc analog tert-butyl (4-hydroxy-2-methoxybutyl)carbamate (CAS 2287346-31-8) would deprotect under both acidic side-chain deprotection conditions, destroying orthogonality and limiting its utility to single-protection-group strategies . This orthogonality is quantified by the fact that Fmoc groups show <1% cleavage after 24 hours in 50% TFA/CH₂Cl₂ at RT, while Boc groups show >99% cleavage within 30–60 minutes under identical conditions .

Orthogonal deprotection Acid stability Fmoc/tBu strategy

Optimal Procurement and Application Scenarios for (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate Based on Quantitative Evidence


Fmoc-SPPS Synthesis of C-Terminal Peptide Alcohols Requiring a Methoxy-Containing Spacer

When synthesizing peptide alcohols by Fmoc/tBu solid-phase synthesis, this compound serves as a pre-formed Fmoc-amino alcohol building block for direct loading onto 2-chlorotrityl chloride resin via its terminal hydroxyl group. The 4-carbon spacer with 2-methoxy substitution provides a ~5–6 Å tether between the resin anchoring point and the growing peptide chain, reducing steric crowding at the C-terminus compared to shorter Fmoc-amino alcohols (Fmoc-ethanolamine, C₂; Fmoc-propanolamine, C₃). The Fmoc group is quantitatively removed with 20% piperidine/DMF (t₁/₂ ≈ 6 s, complete in 2–5 min per cycle), while the acid-labile resin linkage remains stable until final TFA cleavage . This approach was validated by the reported Fmoc-SPPS synthesis of octreotide using Fmoc-amino alcohol-loaded trichloroacetimidate resins with excellent yield and purity [1].

Orthogonal Bioconjugation via Sequential Amine Deprotection and Hydroxyl Activation

The dual orthogonal handles — Fmoc-protected amine (base-labile) and free hydroxyl (nucleophilic) — enable a two-step sequential conjugation strategy: (Step 1) the hydroxyl group is first functionalized (e.g., esterified with an activated carboxyl partner, phosphorylated, or converted to a leaving group) while the Fmoc group remains stable under these non-basic conditions; (Step 2) subsequent Fmoc deprotection with piperidine/DMF liberates the amine for a second orthogonal coupling. This eliminates the need for separate linker molecules and reduces synthetic step count by 1–2 operations versus using mono-functional building blocks in serial protection/deprotection sequences . The UV chromophore of the Fmoc group (λ = 301 nm) enables real-time quantification of Step 2 deprotection efficiency, providing process analytical technology (PAT) capability for GMP bioconjugate manufacturing [2].

Chiral Linker Development Using the 2-Methoxy Stereogenic Center

The racemic 2-methoxy substituent provides a stereogenic center that can be exploited for chiral resolution (via chiral HPLC or enzymatic kinetic resolution) to obtain enantiopure (R)- or (S)-configured linkers. Enantiomerically pure amino alcohol linkers are valuable in structure-activity relationship (SAR) studies where linker chirality influences conjugate geometry, protease recognition, or pharmacokinetic profile. The 30 Da mass increment over the achiral des-methoxy analog (Fmoc-4-hydroxybutylamine, MW 311.37) and the additional H-bond acceptor also modify the physicochemical profile, potentially improving aqueous solubility of highly hydrophobic peptide conjugates .

Acid-Sensitive Peptide Synthesis Requiring Orthogonal Boc/Fmoc Protection Cascades

In the synthesis of acid-sensitive peptides (e.g., those containing aspartimide-prone sequences, sulfated tyrosine, or glycosylated residues), the Fmoc group's quantitative stability to TFA (≤1% cleavage after 24 hr in 50% TFA) enables a protection cascade where the terminal hydroxyl of this compound can be protected as a TFA-labile tBu ether or selectively modified while the Fmoc-protected amine remains intact through multiple acidic manipulations . This is in direct contrast to the Boc analog, which would deprotect under any acidic condition, collapsing the orthogonal protection scheme. The compound thus serves as a key intermediate in synthesizing peptide conjugates with complex post-translational modifications that are incompatible with Boc/Bzl chemistry [3].

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